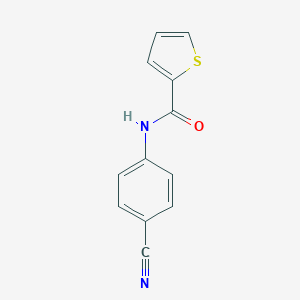

N-(4-cyanophenyl)thiophene-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-cyanophenyl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2OS/c13-8-9-3-5-10(6-4-9)14-12(15)11-2-1-7-16-11/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYSTXOKGMXKEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501276417 | |

| Record name | N-(4-Cyanophenyl)-2-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137272-71-0 | |

| Record name | N-(4-Cyanophenyl)-2-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137272-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Cyanophenyl)-2-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of N-(4-cyanophenyl)thiophene-2-carboxamide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for N-(4-cyanophenyl)thiophene-2-carboxamide, a molecule of interest within medicinal chemistry and materials science. The document details the predominant synthetic strategy, rooted in nucleophilic acyl substitution, and offers a granular, step-by-step experimental protocol. We delve into the mechanistic underpinnings of the reaction, providing a rationale for procedural choices to ensure both reproducibility and high yield. This guide is intended for researchers and professionals in chemical synthesis and drug development, offering field-proven insights into the preparation, purification, and characterization of this thiophene-based scaffold.

Introduction: The Thiophene Carboxamide Scaffold

The thiophene ring is a privileged sulfur-containing heterocycle that serves as a cornerstone in a multitude of pharmacologically active compounds.[1][2] Its structural and electronic properties make it a valuable isostere for the benzene ring, enhancing molecular diversity and modulating biological activity. When coupled with a carboxamide linker, the resulting thiophene-2-carboxamide core is a scaffold found in numerous agents with applications as anticancer, antibacterial, and anti-inflammatory therapeutics.[3][4][5] Thiophene-2-carboxamide derivatives have been identified as lead compounds in drug discovery and are integral to marketed drugs such as the antithrombotic agent Rivaroxaban.[3]

The target molecule, N-(4-cyanophenyl)thiophene-2-carboxamide , incorporates this key scaffold with a cyanophenyl moiety. The cyano group (C≡N) is a potent electron-withdrawing group and a versatile synthetic handle, making this compound a valuable building block for more complex molecular architectures. The most direct and industrially scalable approach to its synthesis is the formation of an amide bond between a thiophene-2-carboxylic acid derivative and 4-aminobenzonitrile.

Core Synthesis Strategy: Amide Bond Formation

The synthesis of N-(4-cyanophenyl)thiophene-2-carboxamide is fundamentally an amidation reaction. This process involves the coupling of an amine (4-aminobenzonitrile) with a carboxylic acid (thiophene-2-carboxylic acid) or, more commonly, its activated form. While direct condensation of a carboxylic acid and an amine is possible, it requires high temperatures and is often inefficient. Therefore, activation of the carboxylic acid is the preferred strategy. Two primary pathways are employed for this purpose.

Mechanistic Pathways

Pathway A: The Acyl Chloride Method This is the most common and direct route. Thiophene-2-carboxylic acid is first converted into the highly reactive thiophene-2-carbonyl chloride . This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1][6] The resulting acyl chloride is a potent electrophile. The reaction proceeds via a nucleophilic acyl substitution mechanism where the lone pair of electrons on the nitrogen atom of 4-aminobenzonitrile attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the collapse of the tetrahedral intermediate and elimination of a chloride ion. A non-nucleophilic base, such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine and render it non-reactive.

Pathway B: The Coupling Agent Method This pathway avoids the isolation of the often moisture-sensitive acyl chloride. A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is used to activate the thiophene-2-carboxylic acid in situ.[7][8] The coupling agent reacts with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea for DCC).[9] This activated species is then readily attacked by the amine to form the desired amide bond, generating a urea byproduct (dicyclohexylurea, DCU) that is typically insoluble and can be removed by filtration.

Visualization: Synthetic Pathways

Caption: Primary synthetic routes to N-(4-cyanophenyl)thiophene-2-carboxamide.

Detailed Experimental Protocol (Acyl Chloride Method)

This section provides a robust, step-by-step protocol for the synthesis of N-(4-cyanophenyl)thiophene-2-carboxamide using the acyl chloride method, which is favored for its high reactivity and straightforward purification.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Notes |

| Thiophene-2-carbonyl chloride | C₅H₃ClOS | 146.59 | 5271-67-0 | Corrosive, moisture-sensitive.[10][11] |

| 4-Aminobenzonitrile | C₇H₆N₂ | 118.14 | 873-74-5 | Toxic solid. |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 121-44-8 | Corrosive, flammable liquid. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous grade recommended. |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | 1 M aqueous solution for work-up. |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | Saturated aqueous solution for work-up. |

| Brine | NaCl (aq) | - | - | Saturated aqueous solution. |

| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Anhydrous, for drying. |

Experimental Workflow

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-aminobenzonitrile (5.0 g, 42.3 mmol, 1.0 eq.).

-

Solvent and Base Addition: Add anhydrous dichloromethane (100 mL) to the flask. Stir the mixture until the solid is fully dissolved. Add triethylamine (6.5 mL, 46.5 mmol, 1.1 eq.) to the solution.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring.

-

Acyl Chloride Addition: In a separate, dry dropping funnel, prepare a solution of thiophene-2-carbonyl chloride (6.5 g, 44.4 mmol, 1.05 eq.) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the cooled amine solution over 30 minutes. A white precipitate (triethylamine hydrochloride) will form.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Aqueous Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess triethylamine, saturated NaHCO₃ solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization. Suspend the solid in hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the purified solid, wash with cold ethanol/water (1:1), and dry under vacuum to yield N-(4-cyanophenyl)thiophene-2-carboxamide as a white or off-white solid.

Visualization: Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification.

Product Characterization

Confirming the identity and purity of the final product is a critical step. The following analytical techniques are standard for characterizing N-(4-cyanophenyl)thiophene-2-carboxamide.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals corresponding to the thiophene protons (typically three distinct multiplets or doublets of doublets in the δ 7.0-8.0 ppm region), the aromatic protons of the cyanophenyl ring (two doublets in the δ 7.6-7.9 ppm region due to para-substitution), and a broad singlet for the amide N-H proton (typically δ > 9.0 ppm).

-

IR (Infrared) Spectroscopy: Key vibrational frequencies to confirm the structure include a strong absorption band around 1650-1680 cm⁻¹ (C=O amide I stretch), a sharp, medium-intensity band around 2220-2240 cm⁻¹ (C≡N nitrile stretch), and a band in the region of 3200-3400 cm⁻¹ (N-H stretch).

-

Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry will be used to confirm the molecular weight of the compound (C₁₂H₈N₂OS, M.W. = 228.27 g/mol ). The analysis should show a prominent molecular ion peak (M⁺) or protonated molecular peak ([M+H]⁺) at m/z 228 or 229, respectively.

-

Melting Point: A pure, crystalline sample should exhibit a sharp and defined melting point, which serves as a reliable indicator of purity.

Conclusion

The synthesis of N-(4-cyanophenyl)thiophene-2-carboxamide is most efficiently accomplished through the acylation of 4-aminobenzonitrile with thiophene-2-carbonyl chloride. This method is high-yielding, scalable, and relies on a well-established nucleophilic acyl substitution mechanism. The protocol described herein provides a reliable framework for obtaining the target compound in high purity. The versatile thiophene carboxamide scaffold continues to be a focal point of research, with derivatives being explored for a wide range of biological activities, from anticancer to antimicrobial agents.[4][12][13] This guide provides the foundational chemistry required for researchers to access this valuable molecular building block for further investigation and development.

References

- El-Sayed, M. A. A., et al. (2023).

- Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation.

-

Mioc, A., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]

-

Mioc, A., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Semantic Scholar. [Link]

-

Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

- Google Patents. (n.d.). US4321399A - Preparation of 2-thiophenecarbonyl chloride.

-

Warner, S. L., et al. (2009). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. UCL Discovery. [Link]

-

MDPI. (n.d.). Thiophene-Based Compounds. Encyclopedia MDPI. [Link]

-

National Institutes of Health (NIH). (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. [Link]

-

National Institutes of Health (NIH). (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. National Institutes of Health (NIH). [Link]

-

ResearchGate. (n.d.). Versatile thiophene 2-carboxamide derivatives. ResearchGate. [Link]

-

Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. [Link]

-

National Institutes of Health (NIH). (2021). Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. PubMed. [Link]

-

ResearchGate. (2025). The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. ResearchGate. [Link]

Sources

- 1. 2-Thiophenecarbonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. US4321399A - Preparation of 2-thiophenecarbonyl chloride - Google Patents [patents.google.com]

- 7. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-噻吩甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Thiophene-2-carbonyl chloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Putative Mechanisms of Action of N-(4-cyanophenyl)thiophene-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Untapped Potential

N-(4-cyanophenyl)thiophene-2-carboxamide represents a confluence of two privileged fragments in medicinal chemistry: the thiophene-2-carboxamide core and the 4-cyanophenyl moiety. While direct, extensive research on this specific molecule is not yet prevalent in the public domain, its structural components are hallmarks of a wide array of biologically active agents. This guide, therefore, serves as a forward-looking exploration of its potential mechanisms of action, grounded in the established pharmacology of its close analogs. We will dissect the probable signaling pathways this molecule may modulate and provide a comprehensive, actionable framework for its experimental validation. This document is designed not as a static review, but as a dynamic roadmap for discovery.

Part 1: Deconstructing the Pharmacophore: An Analysis of the N-(4-cyanophenyl)thiophene-2-carboxamide Scaffold

The thiophene ring, a bioisostere of benzene, is a cornerstone of numerous FDA-approved drugs. Its sulfur atom introduces unique electronic properties and potential for specific interactions with biological targets[1][2]. The carboxamide linker is a classic hydrogen-bonding motif, crucial for anchoring ligands to protein active sites[3].

The N-(4-cyanophenyl) group is particularly intriguing. The nitrile functionality is a versatile pharmacophore, present in over 30 marketed drugs. It is metabolically robust and can act as a potent hydrogen bond acceptor, often mimicking the carbonyl group of a peptide bond[4]. Its placement at the para position of the phenyl ring is a common strategy in drug design to direct interactions and modulate electronic properties[4].

Given the prevalence of the thiophene-2-carboxamide scaffold in oncology, inflammation, and neuroscience, we will explore the most probable mechanisms of action in these key therapeutic areas.

Part 2: Primary Putative Mechanism of Action: Anticancer Activity

The thiophene-2-carboxamide scaffold is a recurring motif in the design of novel anticancer agents[5][6][7]. Several distinct, yet potentially overlapping, mechanisms of action can be postulated for N-(4-cyanophenyl)thiophene-2-carboxamide.

Inhibition of Receptor Tyrosine Kinases (RTKs): The VEGFR-2 Hypothesis

Several thiophene carboxamide derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis[5][8]. Overexpression of VEGFR-2 is a hallmark of many solid tumors.

Proposed Mechanism: N-(4-cyanophenyl)thiophene-2-carboxamide may act as an ATP-competitive inhibitor at the kinase domain of VEGFR-2. The thiophene ring could occupy the hydrophobic pocket, while the carboxamide and cyanophenyl groups form hydrogen bonds with key residues in the hinge region, such as Cys919 and Asp1046.

Caption: Proposed VEGFR-2 signaling inhibition.

Disruption of the Cytoskeleton: A Tubulin Polymerization Inhibitor

A number of heterocyclic carboxamides have been designed as mimics of Combretastatin A-4 (CA-4), a potent natural product that destabilizes microtubules by binding to the colchicine-binding site on tubulin[6].

Proposed Mechanism: The thiophene ring and the cyanophenyl ring of the compound could mimic the trimethoxyphenyl and the B-ring of CA-4, respectively. This would enable it to fit into the colchicine-binding pocket of β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of the cytoskeleton would lead to cell cycle arrest in the G2/M phase and ultimately, apoptosis.

Caption: Proposed mechanism of tubulin polymerization inhibition.

Induction of Apoptosis via Mitochondrial Pathways

Related thiophene derivatives have been shown to induce apoptosis through the intrinsic pathway, characterized by caspase activation and modulation of Bcl-2 family proteins[5].

Proposed Mechanism: The compound may directly or indirectly induce mitochondrial outer membrane permeabilization (MOMP). This could be achieved by inhibiting anti-apoptotic proteins like Bcl-2 or activating pro-apoptotic proteins like Bax and Bak. The subsequent release of cytochrome c from the mitochondria would trigger the activation of caspase-9 and the downstream executioner caspases-3 and -7, leading to apoptosis.

Part 3: Secondary Putative Mechanisms of Action

Anti-inflammatory Activity: P2Y14 Receptor Antagonism

A recent study highlighted a series of 4-amide-thiophene-2-carboxyl derivatives as potent antagonists of the P2Y14 receptor, a G-protein coupled receptor involved in inflammatory processes[9].

Proposed Mechanism: N-(4-cyanophenyl)thiophene-2-carboxamide could act as a competitive antagonist at the P2Y14 receptor, preventing the binding of its endogenous ligand, UDP-glucose. This would block the downstream signaling cascade, which includes the inhibition of adenylyl cyclase and the activation of MAPK pathways, thereby reducing the inflammatory response.

Neuromodulatory Effects: Serotonin 5-HT4 Receptor Agonism

Thiophene carboxamides have also been explored as agonists for the serotonin 5-HT4 receptor, which is involved in cognitive function and gastrointestinal motility[10].

Proposed Mechanism: The compound might bind to and activate the 5-HT4 receptor, a Gs-coupled GPCR. This would lead to the activation of adenylyl cyclase, an increase in intracellular cAMP levels, and the modulation of downstream effectors like protein kinase A (PKA).

Part 4: An Experimental Roadmap for Mechanism of Action Elucidation

To systematically investigate the true mechanism of action of N-(4-cyanophenyl)thiophene-2-carboxamide, a tiered experimental approach is recommended.

Tier 1: Initial Phenotypic and Target-Based Screening

Objective: To identify the primary biological effect of the compound and narrow down the potential targets.

| Experiment | Cell Lines/System | Purpose | Expected Outcome if Hypothesis is Correct |

| Cytotoxicity Assay (MTS/MTT) | Panel of cancer cell lines (e.g., A375, HT-29, MCF-7) and a normal cell line (e.g., HaCaT)[5] | To determine the antiproliferative activity and selectivity. | Dose-dependent decrease in viability of cancer cells with minimal effect on normal cells. |

| Kinase Inhibition Panel | Commercial service (e.g., Eurofins, Promega) | To screen for inhibitory activity against a broad panel of kinases, including VEGFR-2. | Significant inhibition of VEGFR-2 and potentially other related kinases. |

| GPCR Binding Panel | Commercial service | To screen for binding affinity to a panel of GPCRs, including P2Y14 and 5-HT4. | High binding affinity for P2Y14 or 5-HT4 receptors. |

Tier 2: Validation of Primary Anticancer Mechanism

Objective: To confirm the specific molecular mechanism if anticancer activity is observed.

-

Reagents: Recombinant human VEGFR-2 kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, N-(4-cyanophenyl)thiophene-2-carboxamide (test compound), Staurosporine (positive control), kinase buffer, ADP-Glo™ Kinase Assay kit.

-

Procedure:

-

Prepare serial dilutions of the test compound and controls.

-

In a 96-well plate, add VEGFR-2 enzyme, substrate/ATP mix, and the test compound.

-

Incubate at room temperature for 60 minutes.

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Read luminescence on a plate reader.

-

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Reagents: Tubulin (>99% pure), polymerization buffer, N-(4-cyanophenyl)thiophene-2-carboxamide (test compound), Paclitaxel (polymerization promoter), Colchicine (polymerization inhibitor).

-

Procedure:

-

Place a 96-well plate on ice and add the test compound or controls.

-

Add tubulin to each well.

-

Incubate the plate at 37°C in a plate reader capable of measuring absorbance at 340 nm.

-

Record the absorbance every minute for 60 minutes.

-

-

Data Analysis: An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of the test compound with the controls.

-

Reagents: Cancer cells (e.g., MCF-7), N-(4-cyanophenyl)thiophene-2-carboxamide, Staurosporine (positive control), Caspase-Glo® 3/7 Assay reagent.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat cells with various concentrations of the test compound or control for 24-48 hours.

-

Add the Caspase-Glo® 3/7 reagent to each well.

-

Incubate at room temperature for 1-2 hours.

-

Measure luminescence.

-

-

Data Analysis: A dose-dependent increase in luminescence indicates the activation of caspases-3 and -7.

Caption: A tiered workflow for MOA elucidation.

Conclusion

N-(4-cyanophenyl)thiophene-2-carboxamide is a molecule of significant therapeutic promise. Based on the extensive literature on its core scaffolds, its mechanism of action is likely rooted in the inhibition of key proteins involved in cancer progression, such as VEGFR-2 or tubulin. However, its potential roles as an anti-inflammatory or neuromodulatory agent should not be discounted. The experimental roadmap provided in this guide offers a robust framework for elucidating its precise biological activity, paving the way for its potential development as a novel therapeutic agent. The journey from a promising chemical structure to a life-saving drug is long, but it begins with a clear and scientifically rigorous investigation of its core mechanism of action.

References

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). MDPI. [Link]

-

Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. (2024). PubMed. [Link]

-

Versatile thiophene 2-carboxamide derivatives. (n.d.). ResearchGate. [Link]

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). National Institutes of Health (NIH). [Link]

-

Bioactivation Potential of Thiophene-Containing Drugs. (n.d.). Chemical Research in Toxicology. [Link]

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). National Institutes of Health (NIH). [Link]

-

N-(4-CYANOPHENYL)-N-HYDROXYBENZAMIDE. (n.d.). gsrs. [Link]

-

Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. (n.d.). ResearchGate. [Link]

-

Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma. (n.d.). PubMed Central (PMC). [Link]

-

Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. (2018). National Institutes of Health (NIH). [Link]

-

Synthesis of thiophene carboxamide derivatives as serotonin 5-HT4 receptor agonists. (n.d.). PubMed. [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). PubMed Central (PMC). [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PubMed Central (PMC). [Link]

-

Reverse polarity of amide nitrogen enables expedient access to N-cyano amides. (2025). PubMed Central (PMC). [Link]

-

Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2025). ResearchGate. [Link]

-

Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. (1985). PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of thiophene carboxamide derivatives as serotonin 5-HT4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability Analysis of N-(4-cyanophenyl)thiophene-2-carboxamide

Abstract

This technical guide provides a comprehensive framework for the analytical characterization of N-(4-cyanophenyl)thiophene-2-carboxamide, a novel compound of interest in pharmaceutical research. The successful progression of any potential drug candidate is fundamentally reliant on a thorough understanding of its physicochemical properties. Among the most critical of these are aqueous solubility and chemical stability, as they directly influence bioavailability, formulation development, and shelf-life. This document outlines the strategic rationale and detailed experimental protocols for determining the thermodynamic solubility and assessing the stability profile of N-(4-cyanophenyl)thiophene-2-carboxamide through forced degradation studies, in alignment with international regulatory standards.

Introduction: The Critical Role of Physicochemical Profiling

N-(4-cyanophenyl)thiophene-2-carboxamide belongs to the thiophene carboxamide class of compounds. This scaffold is of significant interest in medicinal chemistry, with various derivatives being investigated for a range of therapeutic applications, including as anticancer and antimicrobial agents.[1][2][3][4] The specific molecular architecture of N-(4-cyanophenyl)thiophene-2-carboxamide, featuring a thiophene ring linked via an amide bond to a cyanophenyl group, suggests a potential for low aqueous solubility due to its aromaticity and crystalline nature.

A deep understanding of solubility and stability is not merely a data collection exercise; it is a cornerstone of risk mitigation in drug development.

-

Solubility directly impacts a drug's absorption and bioavailability, particularly for oral dosage forms. Poor solubility can lead to unreliable in vitro assay results and is a primary reason for the failure of promising candidates in later developmental stages.[5][6][7]

-

Stability determines a compound's shelf-life and dictates necessary storage conditions.[8][9] Degradation can lead to a loss of potency and the formation of potentially toxic impurities, compromising both the efficacy and safety of the final drug product.[10]

This guide provides the foundational methodologies to generate a robust data package for N-(4-cyanophenyl)thiophene-2-carboxamide, enabling informed decisions in the lead optimization and pre-formulation stages.

Solubility Profiling: Beyond a Single Number

A compound's solubility can be described in two primary ways: kinetic and thermodynamic.

-

Kinetic Solubility: This measures the concentration of a compound before it precipitates from a solution created by adding an organic stock solution (e.g., in DMSO) to an aqueous buffer.[5][11][12] It is a high-throughput method ideal for the rapid screening of many compounds in early discovery but can often overestimate the true solubility as it may reflect a supersaturated or amorphous state.[7]

-

Thermodynamic Solubility: This is the true equilibrium solubility, measured when a solid compound is in equilibrium with its dissolved state in a specific solvent.[6] This value is critical for pre-formulation and is considered the "gold standard" for characterizing a lead candidate.[5][11]

For a lead compound like N-(4-cyanophenyl)thiophene-2-carboxamide, determining the thermodynamic solubility is paramount. The shake-flask method is the most reliable technique for this purpose.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol is designed to determine the equilibrium solubility of N-(4-cyanophenyl)thiophene-2-carboxamide in a physiologically relevant buffer (e.g., pH 7.4 phosphate-buffered saline).

Causality Behind Experimental Choices:

-

Solid Form: Using the crystalline solid form of the compound is crucial, as amorphous material will exhibit higher, non-equilibrium solubility.

-

Equilibration Time: A 24-hour incubation period is typically sufficient to ensure equilibrium is reached between the solid and dissolved states. Shorter times may not reflect true thermodynamic solubility.

-

Quantification Method: High-Performance Liquid Chromatography (HPLC) with UV detection is chosen for its specificity and sensitivity, allowing for accurate quantification of the dissolved analyte, free from interference from potential impurities.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid N-(4-cyanophenyl)thiophene-2-carboxamide (e.g., 1-2 mg) to a 1.5 mL glass vial. The excess solid is critical to ensure saturation is achieved.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the test buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the vial.

-

Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 hours to facilitate the establishment of equilibrium.

-

Sample Processing: After incubation, allow the vials to stand for 1 hour to let undissolved solid settle. Carefully aspirate the supernatant and filter it through a 0.45 µm PVDF syringe filter to remove any remaining particulate matter. This step is vital to prevent artificially high readings.

-

Quantification:

-

Prepare a standard stock solution of the compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

-

Create a calibration curve by making serial dilutions of the stock solution in the test buffer.

-

Analyze the filtered sample and the calibration standards by a validated HPLC-UV method.

-

Determine the concentration of the compound in the sample by interpolating its response against the calibration curve.

-

Data Presentation and Interpretation

The results of the solubility assessment should be presented clearly.

Table 1: Thermodynamic Solubility of N-(4-cyanophenyl)thiophene-2-carboxamide

| Parameter | Value |

|---|---|

| Test System | Shake-Flask Method |

| Buffer | Phosphate-Buffered Saline (PBS) |

| pH | 7.4 |

| Temperature | 25°C |

| Equilibration Time | 24 hours |

| Solubility (µg/mL) | [Insert Experimental Value] |

| Solubility (µM) | [Insert Calculated Value] |

A low solubility value (<10 µg/mL) would classify N-(4-cyanophenyl)thiophene-2-carboxamide as a poorly soluble compound, signaling the need for formulation strategies such as particle size reduction, salt formation, or amorphous solid dispersions to improve its dissolution and oral bioavailability.

Stability Analysis: A Forced Degradation Approach

Forced degradation, or stress testing, is a critical component of drug development that involves subjecting a compound to conditions more severe than those used for accelerated stability testing.[13][14] The purpose is not to determine shelf-life but to achieve several key objectives:

-

Identify likely degradation pathways and characterize degradation products.[10][14]

-

Establish the intrinsic stability of the molecule.[14]

-

Develop and validate a stability-indicating analytical method—an HPLC method that can resolve the parent compound from all potential degradation products.[13][14]

This process is guided by the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2).[8][15][16]

Diagram: Forced Degradation Workflow

The following diagram illustrates the logical flow of a comprehensive forced degradation study.

Caption: Workflow for a forced degradation study.

Experimental Protocols for Stress Conditions

The goal is to achieve 5-20% degradation of the parent compound. This level is sufficient to detect and characterize degradants without driving the reaction to secondary or tertiary products that may not be relevant under normal storage conditions.[10]

General Setup:

-

Prepare a stock solution of N-(4-cyanophenyl)thiophene-2-carboxamide in a suitable solvent (e.g., acetonitrile/water, 1:1) at a known concentration (e.g., 1 mg/mL).

-

For each condition, mix the stock solution with the stressor solution.

-

Include a control sample (compound in solution without stressor) stored at ambient temperature and protected from light.

1. Acidic Hydrolysis:

- Condition: 0.1 M HCl at 60°C.

- Procedure: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Incubate. At specified time points (e.g., 2, 6, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute for HPLC analysis.

- Rationale: The amide bond is susceptible to acid-catalyzed hydrolysis.

2. Basic Hydrolysis:

- Condition: 0.1 M NaOH at 60°C.

- Procedure: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Incubate. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of HCl, and dilute for HPLC analysis.

- Rationale: Amide bonds are also highly susceptible to base-catalyzed hydrolysis, often more so than acid-catalyzed.

3. Oxidative Degradation:

- Condition: 3% H₂O₂ at room temperature.

- Procedure: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Store at room temperature. Analyze at specified time points.

- Rationale: The thiophene ring, particularly the sulfur atom, is a potential site for oxidation, which could lead to sulfoxide or sulfone formation.

4. Thermal Degradation:

- Condition: 60°C in solution.

- Procedure: Incubate a sealed vial of the stock solution at 60°C. Analyze at specified time points.

- Rationale: This tests the molecule's general thermal lability in the absence of other stressors.[17]

5. Photostability:

- Condition: As per ICH Q1B guidelines (exposure to cool white fluorescent and near-UV light).

- Procedure: Expose both the solid compound and the solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil.

- Rationale: Aromatic systems and conjugated structures can be susceptible to photolytic degradation.[17]

Analytical Methodology and Data Interpretation

A stability-indicating HPLC method is the core analytical tool.

Method Development:

-

Column: A C18 reversed-phase column is a standard starting point.

-

Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is used to ensure good peak shape and resolution of the parent peak from any degradants.

-

Detection: A photodiode array (PDA) detector is crucial. It allows for the simultaneous monitoring of multiple wavelengths and, more importantly, can perform peak purity analysis to ensure that the parent peak is not co-eluting with any degradants.

Data Analysis and Presentation: The results should be summarized to provide a clear overview of the compound's liabilities. A mass balance calculation is performed to ensure that the decrease in the parent compound is accounted for by the increase in degradation products.[17]

Table 2: Summary of Forced Degradation Results for N-(4-cyanophenyl)thiophene-2-carboxamide

| Stress Condition | Duration/Temp | % Assay of Parent | % Degradation | Major Degradants (Relative Retention Time) | Mass Balance (%) |

|---|---|---|---|---|---|

| Control | 24 h / RT | 99.8 | <0.2 | N/A | 100.0 |

| 0.1 M HCl | 24 h / 60°C | [Value] | [Value] | [e.g., RRT 0.85] | [Value] |

| 0.1 M NaOH | 6 h / 60°C | [Value] | [Value] | [e.g., RRT 0.50, 0.85] | [Value] |

| 3% H₂O₂ | 24 h / RT | [Value] | [Value] | [e.g., RRT 1.15] | [Value] |

| Thermal (Solution) | 24 h / 60°C | [Value] | [Value] | [Value] | [Value] |

| Photolytic (Solid) | ICH Q1B | [Value] | [Value] | [Value] | [Value] |

Interpretation:

-

Hydrolytic Stability: Significant degradation under acidic or basic conditions would point to the amide linkage as the primary liability. The structures of the degradants (e.g., thiophene-2-carboxylic acid and 4-aminobenzonitrile) would need to be confirmed by LC-MS.

-

Oxidative Stability: Degradation with H₂O₂ would suggest the thiophene sulfur is a hotspot.

-

Overall Profile: This table provides a snapshot of the compound's intrinsic stability, guiding formulation scientists to protect it from specific conditions (e.g., avoiding high pH excipients if it is base-labile).

Conclusion and Strategic Outlook

This guide has detailed the essential experimental framework for a comprehensive solubility and stability analysis of N-(4-cyanophenyl)thiophene-2-carboxamide. By executing these protocols, researchers can generate a robust, decision-enabling dataset. A finding of low thermodynamic solubility and significant hydrolytic instability, for example, would provide an early, critical insight, directing the project team to either select an alternative candidate or invest in advanced formulation and drug delivery technologies. This proactive, data-driven approach is fundamental to the efficient and successful development of new therapeutic agents.

References

-

AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]

-

Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available from: [Link]

-

European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available from: [Link]

-

ICH. (2003). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. Available from: [Link]

-

Biosciences Biotechnology Research Asia. (2022, November 8). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Available from: [Link]

-

YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. Available from: [Link]

-

Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available from: [Link]

-

Singh, R., & Kumar, R. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Pharmaceutical Research. Available from: [Link]

-

PharmTech. (2024, April 4). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Available from: [Link]

-

Arcinova. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Available from: [Link]

-

Creative Biolabs. Solubility Assessment Service. Available from: [Link]

-

Oprisiu, I., et al. (2013). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Cheminformatics. Available from: [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry. Available from: [Link]

-

El-Damasy, A., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitor. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

-

Bîrceanu, A., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules. Available from: [Link]

-

Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics. Available from: [Link]

-

ResearchGate. (2022, December 15). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Available from: [Link]

-

El-Damasy, A., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. NIH. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]

- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. creative-biolabs.com [creative-biolabs.com]

- 7. researchgate.net [researchgate.net]

- 8. database.ich.org [database.ich.org]

- 9. youtube.com [youtube.com]

- 10. acdlabs.com [acdlabs.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 16. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

An In-depth Technical Guide to the Crystal Structure Analysis of N-(4-cyanophenyl)thiophene-2-carboxamide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional arrangement of molecules in a crystalline solid is a critical determinant of its physicochemical properties. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount as it directly influences solubility, stability, bioavailability, and manufacturability. This guide presents a comprehensive, in-depth technical workflow for the crystal structure analysis of N-(4-cyanophenyl)thiophene-2-carboxamide, a molecule of interest in medicinal chemistry. As the crystal structure of this specific compound is not publicly available in the Cambridge Structural Database (CSD), this document serves as a procedural blueprint, guiding researchers through the necessary steps from synthesis to detailed structural elucidation and interpretation. The protocols herein are designed to be self-validating, emphasizing the rationale behind experimental choices to ensure robust and reproducible results.

Introduction: The Imperative of Solid-State Characterization

In modern drug development, the solid form of an API is as critical as its molecular structure. The ability of a single compound to exist in multiple crystalline forms, a phenomenon known as polymorphism, can have profound implications. Different polymorphs of the same API can exhibit varied melting points, dissolution rates, and stability, which in turn affects the drug's therapeutic efficacy and shelf-life.[1][2][3] Regulatory bodies, such as the FDA, require thorough solid-state characterization to ensure product consistency and quality.[4]

The crystal structure provides the definitive atomic-level description of a solid, revealing the precise arrangement of molecules and the nature of the intermolecular interactions that govern the bulk properties. Therefore, a comprehensive analysis, such as the one detailed in this guide for N-(4-cyanophenyl)thiophene-2-carboxamide, is an indispensable component of the drug development pipeline.[5][6][7] This guide will provide a step-by-step methodology, from the synthesis of the compound to its ultimate structural characterization using single-crystal and powder X-ray diffraction, complemented by computational modeling.

Synthesis and Purification of N-(4-cyanophenyl)thiophene-2-carboxamide

The first step in any crystal structure analysis is to obtain a pure sample of the compound of interest. The synthesis of N-(4-cyanophenyl)thiophene-2-carboxamide can be achieved through a standard amide coupling reaction between thiophene-2-carboxylic acid and 4-aminobenzonitrile.

Synthetic Protocol

A reliable method for this amide synthesis involves the use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid.[8][9]

Materials:

-

Thiophene-2-carboxylic acid

-

4-aminobenzonitrile

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of thiophene-2-carboxylic acid (1.0 eq) and 4-aminobenzonitrile (1.0 eq) in anhydrous DMF, add HOBt (1.1 eq) and DIPEA (2.5 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification by Recrystallization

The crude product must be purified to remove unreacted starting materials and byproducts before attempting crystallization for X-ray diffraction. Recrystallization is the most effective method for purifying solid organic compounds.[10][11][12]

Procedure:

-

Solvent Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures thereof) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.

-

Recrystallization: Dissolve the crude product in a minimal amount of the chosen hot solvent.[11]

-

If colored impurities are present, they can be removed by adding a small amount of activated charcoal and hot filtering the solution.

-

Allow the solution to cool slowly and undisturbed to room temperature. This slow cooling is crucial for the formation of well-ordered crystals.[10]

-

If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

-

Once crystal formation is complete, cool the flask in an ice bath to maximize the yield.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[10]

Single Crystal Growth

The cornerstone of a definitive crystal structure analysis is the growth of a high-quality single crystal. This often requires patience and experimentation with various techniques. The crystals should ideally be 0.1-0.4 mm in at least two dimensions, transparent, and have well-defined faces.[13]

Crystallization Techniques

a) Slow Evaporation: This is the simplest method, where the purified compound is dissolved in a suitable solvent or solvent mixture to near saturation.[5][14] The container is then loosely covered (e.g., with parafilm pierced with a few holes) and left undisturbed. The slow evaporation of the solvent increases the concentration of the compound, leading to crystallization.

b) Vapor Diffusion: This technique is highly effective for small quantities of material. A solution of the compound in a "good" solvent is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a "poor" solvent in which the compound is insoluble, but which is miscible with the good solvent.[8][10][15][16] The vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystal growth.

c) Solvent Layering: In this method, a solution of the compound is prepared in a dense solvent. A less dense, miscible "anti-solvent" (in which the compound is insoluble) is then carefully layered on top, creating a distinct interface.[4][15][16] Slow diffusion at the interface leads to a gradual decrease in solubility and the formation of crystals. This is best performed in a narrow vessel like an NMR tube.[4]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the three-dimensional atomic structure of a crystalline material.[17][18][19]

Experimental Workflow for SC-XRD

Sources

- 1. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The Importance of Crystallization in Pharmaceutical Manufacturing | Zhanghua [filter-dryer.com]

- 6. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 10. Recrystallization [sites.pitt.edu]

- 11. people.chem.umass.edu [people.chem.umass.edu]

- 12. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. usna.edu [usna.edu]

- 15. researchgate.net [researchgate.net]

- 16. MyScope [myscope.training]

- 17. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 18. fiveable.me [fiveable.me]

- 19. youtube.com [youtube.com]

Technical Guide: Preliminary Cytotoxicity Screening of N-(4-cyanophenyl)thiophene-2-carboxamide

This document provides a comprehensive technical guide for conducting the preliminary cytotoxicity screening of the novel compound N-(4-cyanophenyl)thiophene-2-carboxamide. As a member of the thiophene carboxamide class, this molecule belongs to a scaffold known for its versatile pharmacological properties and potential as an anticancer agent.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to ensure scientific integrity and generate reliable, reproducible data.

The core philosophy of this guide is to establish a self-validating experimental workflow. We will move from a broad assessment of cell viability to a more focused inquiry into the potential mechanism of action, a common trajectory in early-stage drug discovery.

Foundational Strategy: Experimental Design and Rationale

The initial phase of screening is critical for determining the cytotoxic potential and selectivity of a test compound. Our experimental design is built on a logical progression that maximizes information while ensuring data robustness.

The Principle of Causality in Cell Line Selection

The choice of cell lines is the bedrock of any cytotoxicity study. It dictates the relevance and translatability of the findings. We do not choose lines at random; we select a panel that provides a multi-faceted view of the compound's activity.

-

Rationale for Cancer Cell Lines: Thiophene carboxamide derivatives have demonstrated significant antiproliferative effects across various cancer types, including melanoma, colon, and breast cancer.[1] Therefore, a representative panel is essential. We recommend:

-

Rationale for Non-Malignant Control Line: A crucial aspect of anticancer drug discovery is selective toxicity towards cancer cells. An ideal compound should exhibit minimal impact on healthy cells. To assess this, we incorporate a non-malignant cell line.

-

HaCaT: Immortalized human keratinocytes. This line is a well-established standard for in-vitro toxicity assessment of normal epithelial tissue.[1]

-

Establishing a Self-Validating Assay System

To ensure the trustworthiness of our results, every experiment must be a self-validating system. This is achieved through the rigorous application of controls.

-

Vehicle Control (0.1% DMSO): N-(4-cyanophenyl)thiophene-2-carboxamide will likely be dissolved in Dimethyl Sulfoxide (DMSO). The vehicle control consists of cells treated with the highest concentration of DMSO used in the experiment. This baseline confirms that the solvent itself does not induce cytotoxicity.

-

Positive Control (Doxorubicin): A well-characterized chemotherapeutic agent, Doxorubicin, will be used as a positive control. This validates that the assay system is responsive and capable of detecting cytotoxic effects.

-

Untreated Control (Media Only): This group represents 100% cell viability and serves as the primary reference against which all other conditions are normalized.

Workflow for Preliminary Cytotoxicity Screening

The overall workflow is designed to be systematic and efficient, moving from broad viability assessment to initial mechanistic investigation.

Conclusion and Future Directions

This guide outlines a robust and scientifically sound approach for the preliminary cytotoxic evaluation of N-(4-cyanophenyl)thiophene-2-carboxamide. By following these protocols, researchers can generate high-quality, reproducible data on the compound's potency and selectivity. Positive results from this screening phase—specifically, a low micromolar IC₅₀ against cancer cells and a high selectivity index—would strongly justify advancing the compound to more detailed mechanistic studies, such as cell cycle analysis, mitochondrial membrane potential assays, and in vivo efficacy models.

References

-

Butnariu, M., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]

-

Todorova, T., et al. (2021). Thiophene-2-carboxamide derivatives of anthraquinone: A new potent antitumor chemotype. European Journal of Medicinal Chemistry. [Link]

-

Abdel-Wahab, B. F., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Al-Qaisi, J. A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics. [Link]

-

Hassan, A. S., et al. (2023). synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Bulletin of the Chemical Society of Ethiopia. [Link]

-

Soto-Reyes, E., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS ONE. [Link]

Sources

Methodological & Application

Application Notes and Protocols for N-(4-cyanophenyl)thiophene-2-carboxamide in Cell Culture Assays

Introduction: Unveiling the Potential of N-(4-cyanophenyl)thiophene-2-carboxamide in Oncology Research

N-(4-cyanophenyl)thiophene-2-carboxamide belongs to the thiophene carboxamide class of heterocyclic compounds, which have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] Thiophene derivatives are integral to a number of approved drugs and are actively being investigated for their therapeutic potential in various diseases, including cancer.[1][2] Emerging research suggests that thiophene carboxamides can exert potent anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[3][4][5]

The structural motif of N-(4-cyanophenyl)thiophene-2-carboxamide, featuring a thiophene ring linked to a cyanophenyl group via an amide bond, presents a promising scaffold for the development of novel anticancer agents. The cyanophenyl moiety can participate in crucial molecular interactions within biological targets, potentially enhancing the compound's efficacy and selectivity. While specific data on N-(4-cyanophenyl)thiophene-2-carboxamide is emerging, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including those of the breast, colon, and liver.[2][3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-(4-cyanophenyl)thiophene-2-carboxamide in fundamental cell culture assays. The protocols detailed herein are designed to be robust and reproducible, enabling the systematic evaluation of the compound's cytotoxic and apoptotic effects, as well as its impact on cell cycle progression.

I. Compound Handling and Preparation

Proper handling and preparation of N-(4-cyanophenyl)thiophene-2-carboxamide are critical for obtaining reliable and reproducible experimental results.

1.1. Reagent and Material Preparation

-

N-(4-cyanophenyl)thiophene-2-carboxamide: Source from a reputable chemical supplier.

-

Dimethyl Sulfoxide (DMSO): Cell culture grade, sterile.

-

Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

-

Cell Culture Medium: Appropriate for the cell line of interest (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics.

-

Sterile Microcentrifuge Tubes and Pipette Tips.

1.2. Stock Solution Preparation Protocol

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

-

Weighing the Compound: Accurately weigh the desired amount of N-(4-cyanophenyl)thiophene-2-carboxamide powder.

-

Solubilization: Dissolve the compound in cell culture grade DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).[6] Vortex briefly until the compound is completely dissolved.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C to maintain stability and prevent repeated freeze-thaw cycles.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[6]

II. Assessment of Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[7] This assay is a fundamental first step in evaluating the cytotoxic potential of a novel compound.[7][8]

2.1. Experimental Workflow for MTT Assay

Caption: Workflow for determining cytotoxicity using the MTT assay.

2.2. Detailed Protocol for MTT Assay

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and recovery.

-

Compound Treatment: Prepare serial dilutions of the N-(4-cyanophenyl)thiophene-2-carboxamide stock solution in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

-

Incubation with Compound: Incubate the cells with the compound for the desired time periods (e.g., 24, 48, or 72 hours).

-

Addition of MTT Reagent: Following incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[8]

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization of Formazan: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Mix gently to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

2.3. Data Presentation

| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |

| 0 (Vehicle) | 1.25 | 100 |

| 1 | 1.10 | 88 |

| 5 | 0.85 | 68 |

| 10 | 0.60 | 48 |

| 25 | 0.30 | 24 |

| 50 | 0.15 | 12 |

III. Detection of Apoptosis by Annexin V Staining

Annexin V staining is a widely used method to detect apoptosis. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[9][10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC or APC) for detection by flow cytometry.[9][11] Propidium iodide (PI) or DAPI is often used concurrently to differentiate between early apoptotic (Annexin V positive, PI/DAPI negative), late apoptotic/necrotic (Annexin V positive, PI/DAPI positive), and viable cells (Annexin V negative, PI/DAPI negative).[11]

3.1. Experimental Workflow for Annexin V Staining

Caption: Workflow for apoptosis detection using Annexin V staining.

3.2. Detailed Protocol for Annexin V Staining

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with N-(4-cyanophenyl)thiophene-2-carboxamide at concentrations around the determined IC₅₀ value for an appropriate duration (e.g., 24 or 48 hours). Include a vehicle control.

-

Cell Harvesting: After treatment, collect both the floating and adherent cells.[11] For adherent cells, use a gentle dissociation reagent like trypsin.

-

Washing: Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes.[11]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[12]

-

Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (or another viability dye like 7-AAD).[12]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[10]

IV. Caspase-3/7 Activity Assay

Caspases are a family of proteases that play a crucial role in apoptosis.[13] Caspase-3 and Caspase-7 are key executioner caspases.[13] Their activation is a hallmark of apoptosis. Luminescent assays, such as the Caspase-Glo® 3/7 assay, provide a sensitive and high-throughput method to measure their activity.[14][15][16] These assays utilize a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by activated caspase-3/7 to release a substrate for luciferase, generating a luminescent signal.[14]

4.1. Experimental Workflow for Caspase-3/7 Assay

Caption: Workflow for measuring caspase-3/7 activity.

4.2. Detailed Protocol for Caspase-3/7 Assay

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements. Treat the cells with N-(4-cyanophenyl)thiophene-2-carboxamide as described for the other assays.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[15][16]

-

Reagent Addition: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[16]

-

Mixing: Mix the contents of the wells by placing the plate on a plate shaker at a low speed for about 30-60 seconds.

-

Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Express the results as a fold change in caspase activity compared to the vehicle control.

V. Cell Cycle Analysis by Propidium Iodide Staining

Cell cycle analysis is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[17][18] This is achieved by staining the cellular DNA with a fluorescent dye, such as propidium iodide (PI), and analyzing the fluorescence intensity by flow cytometry.[17] PI intercalates into the DNA, and the amount of fluorescence is directly proportional to the amount of DNA.[17][19] This allows for the quantification of cells in each phase of the cell cycle.

5.1. Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for cell cycle analysis using propidium iodide staining.

5.2. Detailed Protocol for Cell Cycle Analysis

-

Cell Seeding and Treatment: Seed and treat cells with N-(4-cyanophenyl)thiophene-2-carboxamide as previously described.

-

Cell Harvesting: Harvest the cells by trypsinization.

-

Washing: Wash the cells with cold PBS.

-

Fixation: Resuspend the cell pellet and fix the cells by adding cold 70% ethanol dropwise while vortexing gently. Incubate on ice for at least 30 minutes or at -20°C overnight.[19]

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[19]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples using a flow cytometer. The data can be analyzed using cell cycle analysis software to determine the percentage of cells in each phase.

5.3. Expected Outcomes

| Cell Cycle Phase | DNA Content | Expected Changes with an Arresting Agent |

| G0/G1 | 2n | Accumulation of cells in this phase |

| S | >2n and <4n | Decrease in the percentage of cells |

| G2/M | 4n | Accumulation of cells in this phase |

VI. Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of N-(4-cyanophenyl)thiophene-2-carboxamide. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its potential as an anticancer agent. Further investigations could involve exploring the underlying molecular mechanisms of action, such as the specific signaling pathways modulated by the compound, and evaluating its efficacy in more complex in vitro models like 3D spheroids and in vivo animal models.

VII. References

-

Thakur, A., & Lazo, G. (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. STAR Protocols, 3(3), 101533. [Link][11]

-

East Carolina University. (n.d.). Annexin V Stain Protocol. Brody School of Medicine Flow Cytometry Core. Retrieved from [Link][9]

-

Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link][10]

-

Lee, J. S., & Lee, J. Y. (2014). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 108(1), 25.4.1–25.4.11. [Link][18]

-

protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link][15]

-

Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link][20]

-

University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link][19]

-

Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link][13]

-

Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link][21]

-

Wang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103038. [Link][6]

-

van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link][7]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link][8]

-

Al-Ostath, S., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics, 7(4), 247. [Link][3][5][22][23]

-

Gobouri, A. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC chemistry, 17(1), 26. [Link][1][24]

-

Reddy, T. S., et al. (2019). Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. Russian Journal of General Chemistry, 89(7), 1484-1491. [Link][4]

-

El-Gohary, N. S., & Shaaban, M. I. (2017). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. Scientific reports, 7(1), 11843. [Link][25]

-

Brînzan, M. D., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Pharmaceuticals, 16(7), 998. [Link][2][26][27]

Sources

- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. bosterbio.com [bosterbio.com]

- 14. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 15. Caspase 3/7 Activity [protocols.io]

- 16. promega.com [promega.com]

- 17. Flow cytometry with PI staining | Abcam [abcam.com]

- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cancer.wisc.edu [cancer.wisc.edu]

- 20. biocompare.com [biocompare.com]

- 21. Cytotoxicity Assay Protocol [protocols.io]